molecular formula C75H70N6O6 B1684041 Pyrvinium pamoate CAS No. 3546-41-6

Pyrvinium pamoate

Cat. No. B1684041
CAS RN: 3546-41-6
M. Wt: 1151.4 g/mol
InChI Key: OOPDAHSJBRZRPH-UHFFFAOYSA-L
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Description

Pyrvinium pamoate is an anthelmintic agent that has been used for the treatment of pinworm infestations . It belongs to the cyanine dye family and is a lipophilic cation . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .


Synthesis Analysis

Pyrvinium pamoate can be synthesized using methods based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent synthetic strategy to pyrvinium triflate salts through Friedländer synthesis has also been reported .


Molecular Structure Analysis

The molecular formula of Pyrvinium pamoate is C75H70N6O6 . It is a cyanine dye with multiple amino groups and shares structural similarities with some naturally occurring polyaminopyrimidine/polyamine compounds .


Chemical Reactions Analysis

Pyrvinium pamoate has been found to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response .


Physical And Chemical Properties Analysis

Pyrvinium pamoate is a potent androgen receptor inhibitor . It has a molecular weight of 1151.40 .

Scientific Research Applications

1. Cancer Therapy

Pyrvinium pamoate (PP) has emerged as a novel agent in tumor therapy. Studies have shown its ability to delay or inhibit tumor cell proliferation in various cancer models such as colon, breast, lung, prostate cancer, and some hematological malignancies. It acts through energy and autophagy depletion and inhibition of Akt and Wnt-β-catenin-dependent pathways. Interestingly, it also exhibits potent anti-cancer stem cell activity. This insight into the anticancer properties of PP can help in establishing new anti-tumor treatment strategies (Momtazi-Borojeni et al., 2018).

2. Genotoxicity Assessment

A study on the genotoxicity of pyrvinium in vivo in the mouse colon showed that it was not genotoxic, even at doses up to 12.5 times the recommended human dosage. This research is significant as it assesses the safety of pyrvinium in a therapeutic context (Goldberg, 1984).

3. Modulation of Mitochondrial Function in Leukemia

Pyrvinium pamoate exhibits significant anti-tumor effects in several cancers, including myeloid leukemia. It triggers an unfolded protein response (UPR)-like pathway and metabolic reprogramming, inducing an integrated stress response (ISR). Additionally, pyrvinium co-localizes with mitochondria, affecting the mitochondrial basal oxidative consumption rate, which dysregulates mitochondrial function. This study suggests that pyrvinium's anti-tumor activity is partly due to mitochondrial function modulation and ISR triggering (Fu et al., 2021).

4. DNA Fluorescence and Binding

Pyrvinium is a polymethine cation with interesting fluorescence emission and DNA binding properties. It induces bright yellow fluorescence in kinetoplast DNA and chicken erythrocyte nuclei under various excitations. Spectroscopic studies have suggested adenine-thymine DNA regions as the specific binding site for this DNA fluorchrome, providing insights into pyrvinium's interaction with genetic material (Stockert et al., 1991).

5. Androgen Receptor Inhibition

Pyrvinium pamoate is a potent noncompetitive inhibitor of the androgen receptor (AR), acting through the DNA binding domain (DBD). This unique mechanism allows it to inhibit the constitutive activity of AR splice variants, contributing to the growth of castration-resistant prostate cancer (CRPC). It also inhibits androgen-independent AR activation by HER2 kinase, suggesting its potential in treating CRPC, including cancers driven by ligand-independent AR signaling (Lim et al., 2014).

6. Targeting Mitochondrial Respiration in Cancer

Pyrvinium pamoate suppresses the NADH-fumarate reductase system, which mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms or mammalian cells under hypoglycemic/hypoxic conditions. This inhibition affects ATP production and unfolded protein response, which is crucial in pancreatic cancer cells. It also suppresses mitochondrial electron-transport chain complex I and thereby STAT3, inhibiting the proliferation of myeloma/erythroleukemia cells (Ishii et al., 2012).

7. Potential for Mesothelioma Treatment

Pyrvinium pamoate, with its inhibitory effect on the Wnt/β-catenin pathway, shows potential as a treatment for malignant mesothelioma (MM), a very aggressive asbestos-related cancer. It significantly impairs MM cell proliferation, migration, and tumor spheroid formation, suggesting its repurposing as a promising therapeutic approach for MM (Barbarino et al., 2018).

Safety And Hazards

Pyrvinium pamoate is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Gastrointestinal disturbances such as nausea, vomiting, dyspepsia, indigestion, and abdominal pain are frequent side effects . Allergic reactions and photosensitivity have also been reported .

Future Directions

Pyrvinium pamoate has been shown to have strong anti-cancer activity in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of Pyrvinium pamoate in cancer treatment.

properties

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDAHSJBRZRPH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C(C=C4)N(C)C)C=C3)C.CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C(C=C4)N(C)C)C=C3)C.C1=CC=C2C(=C(C(=CC2=C1)C(=O)O)[O-])CC3=C(C(=CC4=CC=CC=C34)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H70N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023545
Record name Pyrvinium pamoate
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Molecular Weight

1151.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.
Record name PYRVINIUM PAMOATE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name PYRVINIUM PAMOATE
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Product Name

Pyrvinium pamoate

CAS RN

3546-41-6
Record name PYRVINIUM PAMOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrvinium pamoate
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Record name Pyrvinium embonate
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Melting Point

410 to 419 °F (NTP, 1992)
Record name PYRVINIUM PAMOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
CW Schultz, A Nevler - Biomedicines, 2022 - mdpi.com
… chloride salt and pyrvinium pamoate (also … pyrvinium pamoate (PP) had similar efficacy and less clinical toxicity than pyrvinium chloride [15]. The reduced toxicity of pyrvinium pamoate …
Number of citations: 4 www.mdpi.com
RA Buchanan, WB Barrow… - Clinical …, 1974 - Wiley Online Library
In a clinical study of pyrvinium pamoate in the treatment of 93 patients infested with Enterobius vermicularis (pinworms), the cure rate for the suspension form of the drug was …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
A Wiegering, FW Uthe, M Hüttenrauch… - International journal of …, 2014 - Springer
Purpose The in vitro and in vivo effects of pyrvinium pamoate (PP), a newly identified WNT signaling inhibitor, were evaluated against colon cancer cell lines and primary colon cancer …
Number of citations: 30 link.springer.com
TC Smith, AW Kinkei, CM Gryczko… - Clinical Pharmacology …, 1976 - Wiley Online Library
… was performed to define with more certainty whether 'oral pyrvinium pamoate is absorbed. … Pyrvinium pamoate was administered as 7 tablets, each containing 50 mg of pyrvinium, or 35 …
Number of citations: 69 ascpt.onlinelibrary.wiley.com
W Xu, L Lacerda, BG Debeb, RL Atkinson, TN Solley… - PloS one, 2013 - journals.plos.org
… In this study, we used pyrvinium pamoate (PP), an FDA-approved antihelmintic drug that inhibits WNT signaling, to test whether pharmacologic inhibition of WNT signaling can …
Number of citations: 53 journals.plos.org
JA Turner, PE Johnson Jr - The Journal of pediatrics, 1962 - Elsevier
… Pyrvinium pamoate suspension in a dosage of 5 mg. per kilogram was administered to children … The data from this study do not justify the use of pyrvinium pamoate prophylactically in …
Number of citations: 31 www.sciencedirect.com
Q Guan, L Zhan, ZH Liu, Q Pan, XL Chen… - Emerging microbes & …, 2020 - Taylor & Francis
… In the present study by using SOSA approach, we have successfully identified pyrvinium pamoate (PP) which is capable of inhibiting the growth of mycobacteria, including M. tb H37Rv, …
Number of citations: 10 www.tandfonline.com
A Karamian, S Paktinat, S Esfandyari… - Human & …, 2021 - journals.sagepub.com
… of nonendometriotic controls were treated with 1.1 µM pyrvinium pamoate, a Wnt/β-catenin … Our Findings showed that pyrvinium pamoate suppresses the mRNA gene expression and …
Number of citations: 17 journals.sagepub.com
L Xu, LE Zhang, C Hu, S Liang… - International …, 2016 - spandidos-publications.com
… In the present study, we demonstrated that pyrvinium pamoate (PP), an anthelmintic drug, inhibited proliferation of different subtypes of breast cancer cells (luminal: MCF-7, claudin-low: …
Number of citations: 94 www.spandidos-publications.com
L Zheng, Y Liu, J Pan - Acta Biochimica et Biophysica Sinica, 2017 - academic.oup.com
… of pyrvinium pamoate on Wnt/β-catenin pathway in aforementioned cancer cells, we hypothesized that pyrvinium pamoate … and demonstrated that pyrvinium pamoate decreased the …
Number of citations: 20 academic.oup.com

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